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Compound of Interest

Compound Name: 2-O-Acetyl-20-hydroxyecdysone

Cat. No.: B1245097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-O-
Acetyl-20-hydroxyecdysone, an ecdysteroid found in various plant and animal species. While

a complete, publicly available, experimentally-derived dataset for 2-O-Acetyl-20-
hydroxyecdysone is not readily available, this guide offers a detailed analytical framework.

This includes reference data from the closely related and well-documented parent compound,

20-hydroxyecdysone, expected spectral characteristics for the acetylated form, and detailed

experimental protocols for its isolation and analysis.

Introduction to 2-O-Acetyl-20-hydroxyecdysone
2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid, a class of steroid

hormones that play a crucial role in the molting and development of arthropods. It is also found

in a variety of plants, where it is believed to act as a defense compound against insect

herbivores. The compound has garnered interest in the scientific community for its potential

pharmacological activities. Structurally, it is an acetylated derivative of 20-hydroxyecdysone,

with an acetyl group at the C-2 position.

Chemical Structure:

Systematic Name: [(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-

17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-

cyclopenta[a]phenanthren-2-yl] acetate[1]
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Molecular Formula: C₂₉H₄₆O₈[1]

Molecular Weight: 522.67 g/mol [2]

CAS Number: 19536-25-5[1]

Spectroscopic Data
Detailed spectroscopic data for 2-O-Acetyl-20-hydroxyecdysone is not readily available in the

public domain. However, based on the known data for its parent compound, 20-

hydroxyecdysone, and the principles of spectroscopy, we can predict the key spectral features.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

following tables provide the complete ¹H and ¹³C NMR assignments for 20-hydroxyecdysone for

reference.[3][4]

Table 1: ¹H NMR Spectroscopic Data of 20-Hydroxyecdysone (Reference Data)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.85 m

1β 2.95 m

2 3.99 m

3 4.15 m w = 22

4α 2.35 m

4β 2.45 m

5 2.10 d 9.0

7 5.80 d 2.5

9 3.15 m

11α 1.65 m

11β 1.95 m

12α 1.50 m

12β 2.15 m

15α 1.70 m

15β 2.05 m

16α 1.60 m

16β 1.90 m

17 2.40 t 9.0

18-CH₃ 0.91 s

19-CH₃ 0.88 s

21-CH₃ 1.19 s

22 3.94 dd 9.0, 2.5

23α 1.72 m
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23β 1.69 m

24 1.65 m

26-CH₃ 1.20 s

27-CH₃ 1.18 s

Data is for 20-hydroxyecdysone and serves as a reference. The chemical shifts and coupling

constants can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of 20-Hydroxyecdysone (Reference Data)
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Position Chemical Shift (δ, ppm)

1 38.08

2 68.10

3 68.10

4 32.45

5 51.50

6 206.5

7 122.2

8 168.0

9 31.50

10 37.48

11 21.50

12 31.80

13 47.80

14 85.3

15 31.20

16 21.80

17 50.50

18 17.50

19 24.50

20 78.5

21 21.20

22 77.9

23 28.50
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24 43.50

25 71.3

26 29.80

27 29.50

Data is for 20-hydroxyecdysone and serves as a reference. The chemical shifts can vary

slightly depending on the solvent and instrument used.

Expected ¹H and ¹³C NMR Spectral Changes for 2-O-Acetyl-20-hydroxyecdysone:

¹H NMR:

The proton at C-2 (H-2) is expected to show a significant downfield shift (to approximately

δ 4.8-5.2 ppm) due to the deshielding effect of the adjacent acetyl group.

A sharp singlet corresponding to the three protons of the acetyl group (CH₃-COO-) would

appear around δ 2.0-2.2 ppm.

¹³C NMR:

The carbon at C-2 will be shifted downfield.

A new signal for the acetyl carbonyl carbon (CH₃-COO-) will be present in the range of δ

170-175 ppm.

A new signal for the acetyl methyl carbon (CH₃-COO-) will appear around δ 20-25 ppm.

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the

determination of molecular weight and elemental composition, and can provide structural

information through fragmentation analysis.

Table 3: Expected Mass Spectrometry Data for 2-O-Acetyl-20-hydroxyecdysone
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Ionization Mode Ion Expected m/z Notes

ESI+ [M+H]⁺ 523.3265 Protonated molecule

ESI+ [M+Na]⁺ 545.3085 Sodium adduct

ESI+ [M+K]⁺ 561.2824 Potassium adduct

ESI- [M-H]⁻ 521.3117
Deprotonated

molecule

Expected Fragmentation Pattern:

The fragmentation of ecdysteroids in mass spectrometry is characterized by successive losses

of water molecules from the steroid nucleus and side chain. For 2-O-Acetyl-20-
hydroxyecdysone, additional characteristic fragmentation would involve the loss of the acetyl

group (as acetic acid, 60 Da, or as a ketene, 42 Da).

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for 2-O-Acetyl-20-hydroxyecdysone

Wavenumber (cm⁻¹) Functional Group Description

3500-3200 (broad) O-H
Stretching vibration of hydroxyl

groups

2970-2850 C-H
Stretching vibration of sp³

hybridized C-H bonds

~1735 C=O (ester)
Stretching vibration of the

acetyl carbonyl group

~1650 C=O (α,β-unsaturated ketone)
Stretching vibration of the C-6

ketone

~1240 C-O (ester)
Stretching vibration of the

ester C-O bond
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Experimental Protocols
The following sections detail generalized protocols for the isolation and spectroscopic analysis

of 2-O-Acetyl-20-hydroxyecdysone from plant material.

A common method for the extraction and purification of ecdysteroids from plants involves

several chromatographic steps.

Extraction:

Dried and powdered plant material (e.g., from Serratula coronata or Rhaponticum

carthamoides) is extracted with a polar solvent such as methanol or ethanol, often using

maceration or Soxhlet extraction.

The crude extract is then concentrated under reduced pressure.

Solvent Partitioning:

The concentrated extract is subjected to liquid-liquid partitioning to remove non-polar

compounds. A typical system is partitioning between methanol/water and a non-polar

solvent like hexane.

Column Chromatography:

The polar fraction is then subjected to column chromatography on a stationary phase such

as silica gel or alumina.

A gradient elution system, starting with a non-polar solvent and gradually increasing the

polarity (e.g., a gradient of chloroform to methanol), is used to separate compounds based

on their polarity.

High-Performance Liquid Chromatography (HPLC):

Fractions containing the target compound are further purified by preparative or semi-

preparative HPLC.

A reversed-phase column (e.g., C18) with a mobile phase of methanol/water or

acetonitrile/water is commonly employed.
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The purity of the isolated compound is assessed by analytical HPLC.

NMR Spectroscopy:

A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, CD₃OD, or DMSO-d₆).

¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher).

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is performed using techniques such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)

coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate

mass and elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns for

structural confirmation.

IR Spectroscopy:

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or

KBr).

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of 2-O-Acetyl-20-hydroxyecdysone from a plant source.
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Caption: General workflow for the isolation and spectroscopic analysis of 2-O-Acetyl-20-
hydroxyecdysone.

Conclusion
The spectroscopic analysis of 2-O-Acetyl-20-hydroxyecdysone requires a combination of

chromatographic separation techniques and various spectroscopic methods. While a complete

and detailed public dataset for this specific compound is elusive, a comprehensive analytical

approach can be established based on the well-documented data of its parent compound, 20-

hydroxyecdysone, and fundamental spectroscopic principles. This guide provides researchers,

scientists, and drug development professionals with the necessary framework to isolate,

identify, and characterize 2-O-Acetyl-20-hydroxyecdysone from natural sources. Further

research is encouraged to publish a complete and verified spectroscopic dataset for this

compound to aid in its future study and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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